Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . It is a piperidine derivative that features a tert-butyl ester group, two fluorine atoms, and a methyl group on the piperidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate typically involves the reaction of 3,3-difluoro-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the ester group, forming the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amine or thiol derivatives.
Hydrolysis: The major product is 3,3-difluoro-4-methylpiperidine-1-carboxylic acid.
Reduction: The major product is 3,3-difluoro-4-methylpiperidine-1-methanol.
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The tert-butyl ester group may also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate: Similar structure with an additional aminomethyl group.
3,3-Difluoro-4-methylpiperidine-1-carboxylic acid: The hydrolyzed form of the ester compound.
Uniqueness
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is unique due to its combination of a tert-butyl ester group and two fluorine atoms, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYZQNRKAYABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1(F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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